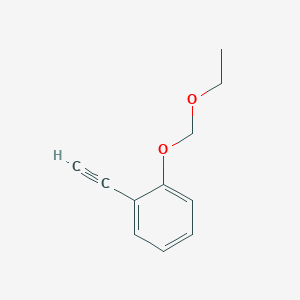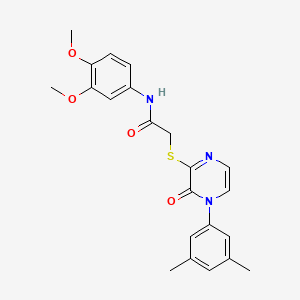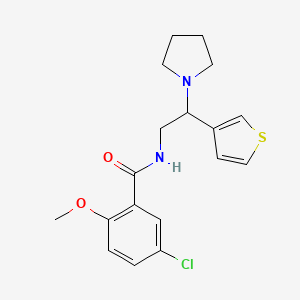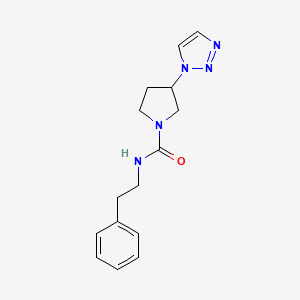
1-(Ethoxymethoxy)-2-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethoxy)-2-ethynylbenzene, also known as EEEMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzene and contains both ethynyl and ethoxymethoxy functional groups. EEEMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Ruthenium-Catalyzed Cyclization
Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives, including 1-(Ethoxymethoxy)-2-ethynylbenzene, produces 1-substituted-1H-indene and 1-indanone products. This reaction is more efficient with substrates bearing electron-rich benzenes, suggesting a mechanism involving a 1,5-hydrogen shift of initial metal-vinylidene intermediate (Odedra, Datta, & Liu, 2007).
Microwave-Assisted Photooxidation
Ethynylbenzene has been used as a photosensitizer in the microwave-assisted photooxidation of sulfoxides, demonstrating higher efficiency compared to conventional photosensitizers. This method leverages the non-thermal effect of microwaves to elongate the lifetime of the T1 state of ethynylbenzene (Matsukawa et al., 2021).
Excited-State Symmetry in Platinum Compounds
Studies on compounds like [Pt((nBu)3P)2(ethynylbenzene)2] have shown interesting photophysical properties, with the excitation involving a mixture of ππ* and metal-to-ligand charge transfer (MLCT). This suggests applications in materials science, particularly in photoluminescent materials (Emmert et al., 2003).
Thermal Conversion of Hydrocarbons
The pyrolysis of ethynylbenzene has been extensively studied, revealing complex reaction pathways involving H atoms and phenylvinyl radicals, leading to a variety of reaction products including 1- and 2-phenylnaphthalene, styrene, and more stable aromatics. This research provides insights into the thermal stability and reactivity of ethynylbenzene derivatives (Hofmann et al., 1995).
Synthesis of Aryl and Heterocyclic Acetylenes
Ethynylbenzene derivatives have been synthesized from corresponding iodo-derivatives using copper acetylides, indicating their utility in organic synthesis and the preparation of complex organic molecules (Atkinson et al., 1967).
Propriétés
IUPAC Name |
1-(ethoxymethoxy)-2-ethynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDWNOCIREMIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=CC=C1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)
![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)


![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)


![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)